中卟啉-Co(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

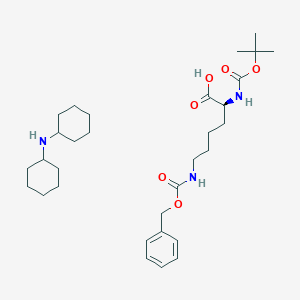

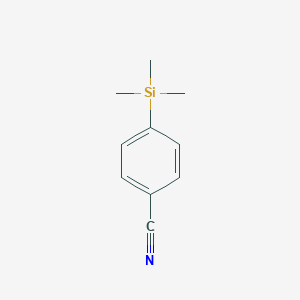

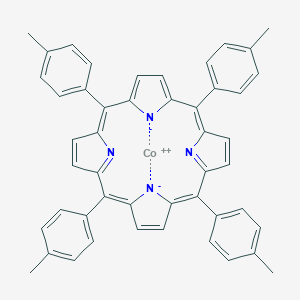

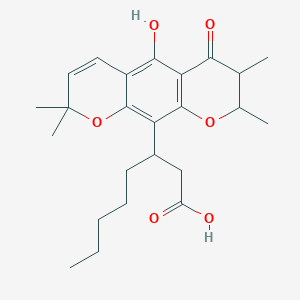

Meso-tetratolylporphyrin-Co(II) is a type of synthetic macrocycle that belongs to the family of porphyrins, which are characterized by their large, nitrogen-containing heterocyclic ring. These compounds are of significant interest due to their resemblance to natural porphyrins found in hemoglobin and chlorophyll, and their potential applications in fields such as catalysis, materials science, and medicine .

Synthesis Analysis

The synthesis of meso-tetratolylporphyrin derivatives can be achieved through various methods. One approach involves the acid-catalyzed oxidative coupling reaction, which is an alternative to the traditional McMurry coupling reaction . Another method utilizes iodine as a catalyst and air as an oxidant under thermal or UV conditions, offering a green synthesis with good yields . Additionally, the MacDonald "2 + 2" synthesis in aqueous anionic surfactant has been applied to create trans-meso-disubstituted tetraarylporphyrins . Furthermore, the synthesis of meso-tetraarylporphyrins with extended structures has been accomplished using Pd-coupling protocols, which are useful for applications in metal-organic frameworks .

Molecular Structure Analysis

The molecular structure of meso-tetraarylporphyrin derivatives has been characterized using various techniques. Single-crystal X-ray diffraction analyses have been employed to determine the structure of the macrocycle and its Ni(II) complex, revealing a 1-D supramolecular assembly . Similarly, the structure of a stable porphyrin spiro dimer was determined, providing insights into the unexpected Friedel-Crafts chemistry of meso-tetraarylporphyrins .

Chemical Reactions Analysis

Meso-tetraarylporphyrins undergo a range of chemical reactions. Under Friedel-Crafts conditions, they can form porphyrin spiro dimers through acylation, acid-catalyzed cyclization, and dimerization . The photophysical properties of meso-tetraarylporphyrin derivatives, such as fluorescence quantum yield and energy transfer to oxygen, have been studied, and their effectiveness as photosensitizers has been demonstrated in the photoinduced oxidation of aromatic alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of meso-tetraarylporphyrin-Co(II) and its derivatives have been extensively studied. Photophysical and photochemical studies have shown that these compounds can efficiently generate singlet oxygen, which is crucial for their antibacterial photoactivity . The electronic, electrochemical, and structural properties of cobaltous metalloporphyrins have been characterized, revealing the influence of π-acceptor ligands and the nature of para-substituted phenyls on these properties . Additionally, the incorporation of a cyclopentadiene unit into the meso-tetraarylporphyrin framework has been achieved, preserving the essential features of the tetrapyrrolic architecture .

科学研究应用

用于医学应用的光物理研究

中卟啉,特别是当用 Co(II) 取代时,已被研究其光物理性质,展示了其在医学应用中的潜力,特别是在光动力治疗中。这些化合物表现出高三重态产率和有效的一线态氧生成,这对于依赖一线态氧生成来治疗某些疾病的治疗应用至关重要。研究重点是了解激发能的失活过程,这对于优化其在医学领域的应用至关重要 (Dudkowiak、Teślak 和 Habdas,2006).

超分子配位

对中卟啉-Co(II) 配合物的研究揭示了它们形成可逆五配位和六配位基序的能力,从而导致超分子结构的变化。这些特性被用来创造具有溶剂依赖性配位态的材料,这些材料可以逆转,展示了开发响应材料和传感器的潜力 (Maji、Kumar、Pal 和 Sarkar,2005).

催化应用

已经研究了 Co(II)-中卟啉衍生物的催化性能,特别是在有机染料的降解中。这些化合物作为有效的催化剂,展示了促进亚甲蓝染料分解的能力,表明了在环境净化应用中的潜力。该研究强调了配体对这些亚钴金属卟啉的电子和结构性质的影响,增强了它们的催化能力 (Guergueb 等,2020).

阴离子选择性电极

Co(II)-中卟啉衍生物已被用作离子载体来开发用于阴离子的聚合物膜传感器,展示出高选择性和灵敏度,特别是对碘离子。这些发现强调了它们在分析化学中检测和测量各种基质中的特定阴离子的潜力 (Shamsipur、Tashkhourian、Hasaninejad 和 Sharghi,2009).

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

未来方向

Porphyrins bearing nitro and amino substituents have been used as excellent synthons for further functionalization in order to obtain new compounds with adequate features for a wide range of applications . This suggests that meso-Tetratolylporphyrin-Co(II) and similar compounds could have promising future applications in various fields.

属性

IUPAC Name |

cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHNRGPLVXCVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38CoN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135741316 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)